1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one
Description
1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core with various functional groups attached
Properties
IUPAC Name |
1-methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c1-24-10-7-23-16(17(24)27)26-8-4-13(5-9-26)12-25(2)15-11-14(3-6-22-15)18(19,20)21/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUBXOEZOYCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrazinone core and the subsequent attachment of the piperidine and pyridine moieties. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound can modulate their activity by binding to them. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazinone derivatives and molecules with similar functional groups. What sets 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- This compound
- This compound .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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